Acetic acid;6,6-dimethylcyclohex-3-en-1-ol
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Overview
Description
Acetic acid;6,6-dimethylcyclohex-3-en-1-ol is a unique organic compound that combines the properties of acetic acid and a cyclohexene derivative. This compound is characterized by the presence of a cyclohexene ring with a hydroxyl group at the first position and two methyl groups at the sixth position, along with an acetic acid moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6,6-dimethylcyclohex-3-en-1-ol can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction between a diene and a dienophile to form the cyclohexene ring, followed by functionalization to introduce the hydroxyl and methyl groups. The final step involves the esterification of the hydroxyl group with acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the Diels-Alder reaction is carried out under controlled temperature and pressure conditions. The subsequent functionalization and esterification steps are optimized for high yield and purity, often using catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6,6-dimethylcyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Formation of 6,6-dimethylcyclohex-3-en-1-one or 6,6-dimethylcyclohex-3-en-1-carboxylic acid.
Reduction: Formation of 6,6-dimethylcyclohexanol.
Substitution: Formation of 6,6-dimethylcyclohex-3-en-1-chloride or 6,6-dimethylcyclohex-3-en-1-bromide.
Scientific Research Applications
Acetic acid;6,6-dimethylcyclohex-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid;6,6-dimethylcyclohex-3-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the acetic acid moiety can participate in esterification and other biochemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A similar compound with a hydroxyl group on the cyclohexane ring but lacking the acetic acid moiety.
6,6-Dimethylcyclohex-3-en-1-one: A ketone derivative with similar structural features but different functional groups.
Cyclohex-3-en-1-ol: A simpler analog without the methyl groups and acetic acid moiety.
Uniqueness
Acetic acid;6,6-dimethylcyclohex-3-en-1-ol is unique due to the combination of its functional groups, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
88683-96-9 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
acetic acid;6,6-dimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C8H14O.C2H4O2/c1-8(2)6-4-3-5-7(8)9;1-2(3)4/h3-4,7,9H,5-6H2,1-2H3;1H3,(H,3,4) |
InChI Key |
KGJZSYXWCZOZBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC1(CC=CCC1O)C |
Origin of Product |
United States |
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